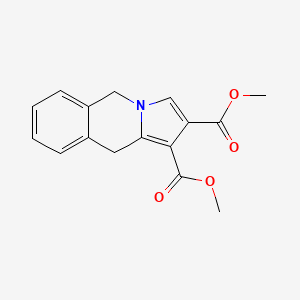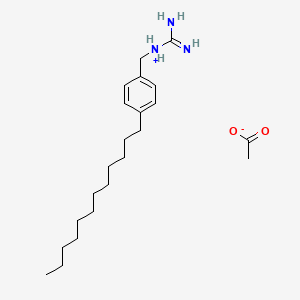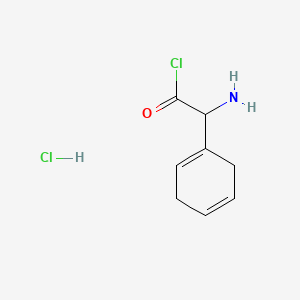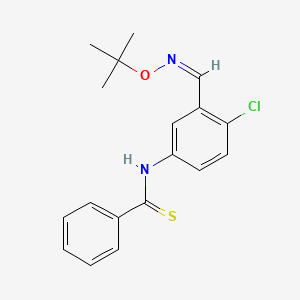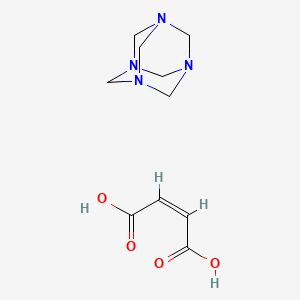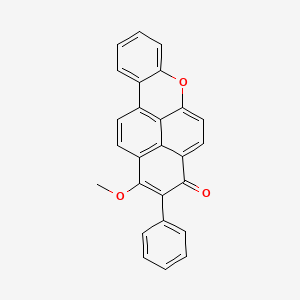
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The synthetic routes and reaction conditions for EINECS 252-032-1 involve the reaction of (1-methylpyrrolidin-2-yl)methyl with bis (4-chlorophenoxy)acetate in the presence of hydrochloric acid to form the hydrochloride salt. Industrial production methods typically involve large-scale synthesis in controlled environments to ensure purity and yield .
Chemical Reactions Analysis
EINECS 252-032-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
EINECS 252-032-1 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 252-032-1 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways .
Comparison with Similar Compounds
EINECS 252-032-1 can be compared with other similar compounds, such as:
- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate
- (1-methylpyrrolidin-2-yl)methyl bis (4-bromophenoxy)acetate
- (1-methylpyrrolidin-2-yl)methyl bis (4-fluorophenoxy)acetate These compounds share similar chemical structures but differ in their substituents, which can influence their chemical properties and biological activities. EINECS 252-032-1 is unique due to its specific combination of substituents, which may confer distinct properties and applications .
Properties
CAS No. |
34446-34-9 |
|---|---|
Molecular Formula |
C26H16O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
15-methoxy-14-phenyl-8-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,14,16(20),17-nonaen-13-one |
InChI |
InChI=1S/C26H16O3/c1-28-26-19-12-11-17-16-9-5-6-10-20(16)29-21-14-13-18(23(19)24(17)21)25(27)22(26)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
IHKXTWLMAYXHLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=CC=C3C4=C(C=CC1=C24)C5=CC=CC=C5O3)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


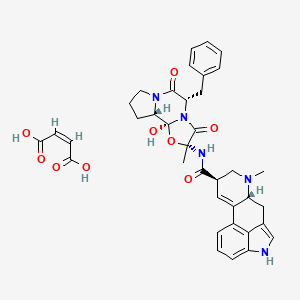
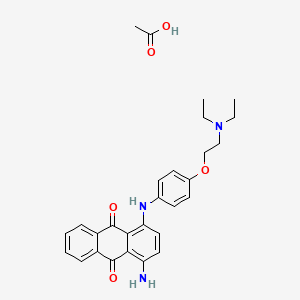
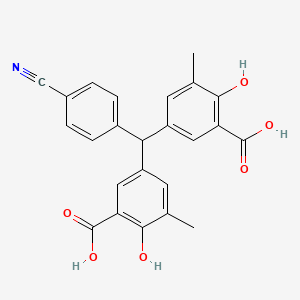
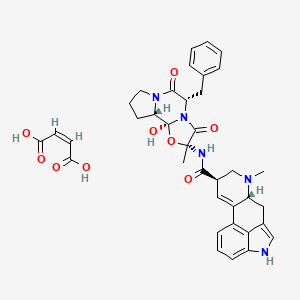

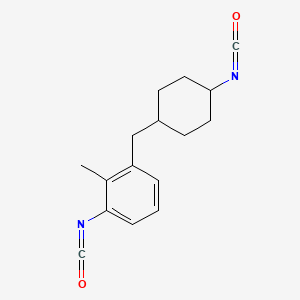
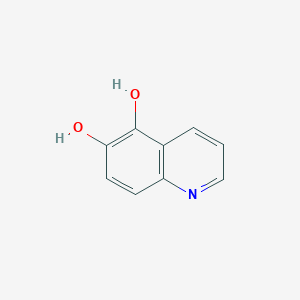
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
